molecular formula C13H16O2 B12586997 3-Methyl-3-phenylhexane-2,5-dione CAS No. 583887-46-1

3-Methyl-3-phenylhexane-2,5-dione

Cat. No.: B12586997
CAS No.: 583887-46-1
M. Wt: 204.26 g/mol
InChI Key: SMAUAGZZQBVWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-phenylhexane-2,5-dione is an organic compound with the molecular formula C12H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-phenylhexane-2,5-dione can be achieved through several methods. One common approach involves the reaction of 3-methyl-3-phenylhexane with an oxidizing agent to introduce the ketone groups. Another method involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-phenylhexane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

3-Methyl-3-phenylhexane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-3-phenylhexane-2,5-dione exerts its effects involves interactions with various molecular targets. The diketone groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-phenylhexane-2,5-dione: Similar structure but different substitution pattern.

    3-Phenylhexane-2,5-dione: Lacks the methyl group at the 3-position.

    2,5-Hexanedione: Lacks both the phenyl and methyl groups.

Uniqueness

3-Methyl-3-phenylhexane-2,5-dione is unique due to the presence of both a phenyl group and two ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

583887-46-1

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

3-methyl-3-phenylhexane-2,5-dione

InChI

InChI=1S/C13H16O2/c1-10(14)9-13(3,11(2)15)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3

InChI Key

SMAUAGZZQBVWER-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C)(C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.